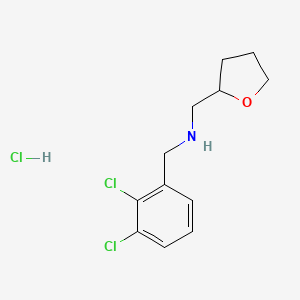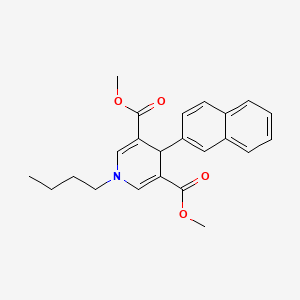![molecular formula C17H10F4N2O3 B4675725 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4675725.png)
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide
Overview
Description
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide, also known as FIIN-4, is a potent and selective inhibitor of the oncogenic protein kinase, FGFR4. In recent years, FIIN-4 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. FGFR4 is overexpressed in a variety of cancers, including liver, lung, and breast cancer. 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been shown to selectively inhibit FGFR4, leading to decreased cancer cell proliferation, migration, and invasion. 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has also been studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy.
Mechanism of Action
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide selectively binds to the ATP-binding pocket of FGFR4, preventing its activation and downstream signaling. FGFR4 signaling plays a critical role in cancer cell survival and proliferation. By inhibiting FGFR4, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been shown to have minimal off-target effects, indicating its high selectivity for FGFR4. In preclinical studies, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has been well-tolerated, with no significant toxicity observed. 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has also been shown to penetrate the blood-brain barrier, making it a potential therapeutic agent for brain tumors.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for FGFR4, as well as its ability to penetrate the blood-brain barrier. However, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide is a relatively new compound, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide may not be suitable for all cancer types, as FGFR4 expression levels vary among different cancers.
Future Directions
For 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide research include optimizing its pharmacokinetics and pharmacodynamics, studying its efficacy in clinical trials, and identifying potential biomarkers for patient selection. Additionally, 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide may have applications beyond cancer treatment, as FGFR4 has been implicated in other diseases, such as liver fibrosis and metabolic disorders. Further research is needed to fully explore the potential of 3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide as a therapeutic agent.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O3/c18-11-3-1-10(2-4-11)14-9-15(26-23-14)16(24)22-12-5-7-13(8-6-12)25-17(19,20)21/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJRMXHBYZXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)

![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4675675.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4675688.png)
![3-(3-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4675709.png)
![N-1-adamantyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4675716.png)
![methyl 4-(4-fluorophenyl)-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4675732.png)
